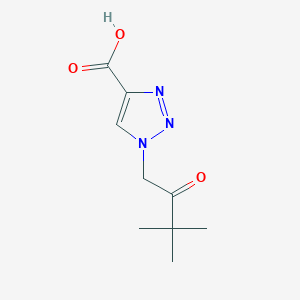

1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid

説明

1-(3,3-Dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with a complex structure that includes a triazole ring and a carboxylic acid group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction , which involves the reaction of an azide with an alkyne under thermal or catalytic conditions to form the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the carboxylic acid group are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Esters and amides from oxidation reactions.

Reduced triazole derivatives from reduction reactions.

Substituted triazole and carboxylic acid derivatives from substitution reactions.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains and fungi. For instance, studies have shown that similar triazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting a potential application in developing new antimicrobial agents .

Cancer Research

Triazole compounds are also being investigated for their anticancer properties. The structural similarity of 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid to known anticancer agents positions it as a candidate for further research in cancer therapeutics. Preliminary studies have indicated that modifications to the triazole ring can enhance cytotoxicity against cancer cell lines .

Agricultural Applications

Pesticide Development

The compound's ability to act as a fungicide has been explored in agricultural settings. Triazoles are well-known for their efficacy in controlling fungal diseases in crops. Research has demonstrated that compounds with a triazole moiety can inhibit sterol biosynthesis in fungi, leading to growth inhibition and cell death . This property makes this compound a potential candidate for developing new agricultural fungicides.

Plant Growth Regulators

Additionally, there is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways or stress responses in plants. Studies suggest that such compounds can enhance crop yields and resilience against environmental stressors .

Materials Science Applications

Polymer Chemistry

In materials science, the incorporation of triazole derivatives into polymer matrices has been investigated for enhancing material properties. Triazoles can improve thermal stability and mechanical strength when used as additives in polymers. This application is particularly relevant in developing high-performance materials for industrial applications .

Sensors and Electronics

The electronic properties of triazoles make them suitable candidates for use in sensors and electronic devices. Research has shown that these compounds can be utilized in organic semiconductor applications due to their ability to facilitate charge transport . This opens avenues for developing more efficient electronic devices.

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Pharmaceuticals | Demonstrated effectiveness against Staphylococcus aureus; potential for new antibiotics. |

| Cancer Cell Line Research | Pharmaceuticals | Indicated enhanced cytotoxicity; further studies needed for therapeutic development. |

| Fungicide Efficacy Trials | Agriculture | Effective against common fungal pathogens; potential for new fungicide formulations. |

| Polymer Additive Research | Materials Science | Improved mechanical properties observed when incorporated into polymer matrices. |

作用機序

The mechanism by which 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

類似化合物との比較

1-(3,3-Dimethyl-2-oxobutyl)-1H-indole-2,3-dione

1-(3,3-Dimethyl-2-oxobutyl)-2,3-dipropyl-3H-benzoimidazol-1-ium bromide

N-(1,1-dimethyl-3-oxobutyl)-2-propenamide

Uniqueness: 1-(3,3-Dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of the triazole ring and carboxylic acid group, which provides distinct chemical properties and reactivity compared to other similar compounds.

生物活性

1-(3,3-Dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1354959-10-6) is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas due to its unique structural properties and mechanisms of action.

- Molecular Formula : C8H12N4O2

- Molecular Weight : 196.21 g/mol

- InChIKey : QRRAJWKIPPDLDN-XFFZJAGNSA-N

- Exact Mass : 196.096026 g/mol

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, possess significant antimicrobial properties. In a study assessing various triazoles' effects on pathogenic fungi, compounds with similar structures demonstrated notable inhibitory effects against strains of Candida and Aspergillus spp. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 0.03–0.06 µg/mL for some derivatives .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| L-173 | 0.015 | M. canis |

| L-310 | 0.03 | C. albicans |

| L-163 | 0.06 | A. niger |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit cholinesterase enzymes. In kinetic studies, it was found to exhibit noncompetitive inhibition against acetylcholinesterase (AChE) and competitive inhibition against butyrylcholinesterase (BChE). These activities suggest potential applications in treating neurodegenerative diseases such as Alzheimer's .

Antioxidant Activity

The antioxidant capacity of triazoles is another area of interest. Various assays have shown that these compounds can scavenge free radicals effectively, contributing to their potential in mitigating oxidative stress-related disorders .

Study on Antifungal Efficacy

A clinical study conducted by the Hans Knöll Institute evaluated the antifungal efficacy of several triazole derivatives against resistant strains of Candida. The results indicated that certain compounds exhibited superior activity compared to traditional antifungals like ketoconazole and itraconazole, especially against resistant strains of C. albicans. This highlights the importance of developing novel triazole derivatives for clinical use .

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding interactions between the triazole core and target proteins involved in fungal cell wall synthesis and enzyme activity. The orientation of the triazole moiety was crucial for effective binding and subsequent biological activity, suggesting a structure-activity relationship that could guide future drug design efforts .

特性

IUPAC Name |

1-(3,3-dimethyl-2-oxobutyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-9(2,3)7(13)5-12-4-6(8(14)15)10-11-12/h4H,5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWWMBAMKOVBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。